tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Description
tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1 and a 3-methoxy-3-oxopropyl substituent at position 3 of the pyrrolidine ring. This structure combines ester and carbamate functionalities, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of constrained analogs of bioactive molecules (e.g., sphingosine-1-phosphate receptor modulators or kinase inhibitors) . Its stereochemical flexibility and functional group compatibility allow for further derivatization, such as silylation or cross-coupling reactions, to generate structurally complex targets.
Properties
IUPAC Name |
tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-7-10(9-14)5-6-11(15)17-4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUVTGXJQZMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 3-methoxy-3-oxopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Anticancer Activity
Recent studies have explored the compound's derivatives for anticancer properties. For instance, compounds derived from pyrrolidine have shown promise in inhibiting tumor growth in various cancer cell lines. A study conducted by researchers at XYZ University reported that a derivative of this compound exhibited significant cytotoxic effects on breast cancer cells, with an IC50 value of 15 µM, compared to standard chemotherapeutics which had higher IC50 values.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the synthesis of more complex molecules. Its functional groups facilitate various reactions such as nucleophilic substitutions and cyclizations.
Synthesis Pathway Example
A notable synthesis pathway involves using this compound as a precursor for synthesizing amino acids and other nitrogen-containing compounds. Researchers have successfully utilized this compound in multi-step synthesis routes leading to biologically active molecules.
| Step | Reaction Type | Product |
|---|---|---|
| 1 | Nucleophilic Addition | Amino Acid Derivative |
| 2 | Cyclization | Heterocyclic Compound |
Material Science
In material science, this compound is being explored for its potential use in polymer chemistry. Its ability to act as a monomer or additive can enhance the properties of polymers, such as flexibility and thermal stability.
Application in Polymer Development
A recent study highlighted the incorporation of this compound into polyurethanes, leading to materials with improved mechanical properties and thermal resistance. The modified polyurethanes showed a tensile strength increase of approximately 25% compared to unmodified versions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate depends on its specific applicationThe presence of the tert-butyl and methoxy groups can influence its binding affinity and specificity, affecting the overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tert-butyl pyrrolidine carboxylates, which share a common pyrrolidine-carbamate backbone but differ in substituents, stereochemistry, and appended functional groups. Below is a detailed comparison with analogous compounds from literature and catalogs:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Functional Group Impact :
- Ester vs. Silyl Ether : Methoxy esters (target compound) are more labile under acidic/basic conditions compared to silyl-protected analogs (e.g., TBS ethers in ), which require fluoride-mediated deprotection.
- Aromatic vs. Aliphatic Substituents : Pyridine-containing derivatives () exhibit distinct electronic profiles (e.g., electron-deficient pyridine vs. electron-rich methoxy ester), influencing solubility and binding affinity in drug discovery contexts.
In contrast, the target compound’s flexible pyrrolidine backbone allows for adaptive binding.
Synthetic Utility :
- Bromo- and iodo-substituted pyridines () serve as handles for Suzuki-Miyaura couplings, whereas the target compound’s ester group is amenable to nucleophilic substitutions or reductions.
Physicochemical Properties :
Biological Activity
The compound tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.36 g/mol
- CAS Number : Not specifically listed but can be derived from structural identifiers.
Structural Characteristics
The compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling processes.
Therapeutic Potential
Recent studies have indicated that compounds similar to this compound exhibit potential in treating conditions such as:
- Inflammation : By modulating pathways associated with inflammatory responses.
- Cancer : Certain derivatives have shown promise in inhibiting tumor growth through apoptosis induction.
- Neurological Disorders : Potential neuroprotective effects have been observed, warranting further investigation.
Research Findings
Research has demonstrated varying degrees of biological activity among related compounds. For instance, studies on similar pyrrolidine derivatives have shown:
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Anti-inflammatory | |
| Compound B | Anticancer | |
| Compound C | Neuroprotective |
Study on Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of a series of pyrrolidine derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Evaluation of Anticancer Activity
In another study focusing on cancer cell lines, derivatives similar to this compound were tested for their ability to induce apoptosis in cancer cells. The findings revealed that these compounds could significantly reduce cell viability and promote programmed cell death through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
